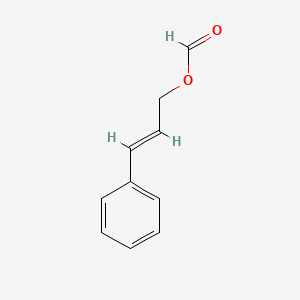

Cinnamyl formate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[(E)-3-phenylprop-2-enyl] formate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c11-9-12-8-4-7-10-5-2-1-3-6-10/h1-7,9H,8H2/b7-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBHJXKYRYCUGPD-QPJJXVBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CCOC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/COC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401265889 | |

| Record name | 2-Propen-1-ol, 3-phenyl-, 1-formate, (2E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401265889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless to slightly yellow liquid, green, herbaceous, balsamic odour | |

| Record name | Cinnamyl formate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/181/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

insoluble in water; soluble in oils, miscible (in ethanol) | |

| Record name | Cinnamyl formate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/181/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.075-1.082 | |

| Record name | Cinnamyl formate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/181/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

23510-72-7, 104-65-4 | |

| Record name | 2-Propen-1-ol, 3-phenyl-, 1-formate, (2E)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23510-72-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cinnamyl formate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104654 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cinnamyl formate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21737 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propen-1-ol, 3-phenyl-, 1-formate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propen-1-ol, 3-phenyl-, 1-formate, (2E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401265889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cinnamyl formate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.931 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CINNAMYL FORMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/896AGS89RD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Elusive Presence of Cinnamyl Formate in Narcissus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Published: December 15, 2025

Abstract

Cinnamyl formate (B1220265), an ester with a characteristic balsamic and fruity aroma, has been reported in the chemical profiles of Narcissus species. However, its definitive identification and quantification in peer-reviewed botanical studies remain conspicuously absent, positioning it as a compound of interest for novel discovery. This technical guide provides a comprehensive overview of the potential for cinnamyl formate's natural occurrence in the Narcissus genus. It details the established biosynthetic pathways for its precursors, outlines the state-of-the-art analytical methodologies required for its detection and quantification, and presents a logical framework for future research. While quantitative data for this compound is currently unavailable, this document serves as a foundational resource for researchers aiming to isolate, identify, and characterize this elusive compound and its potential biological activities.

Introduction: The Scent of Mystery

The genus Narcissus, encompassing daffodils and jonquils, is renowned for its complex and alluring floral scent, which is a rich source of volatile organic compounds (VOCs) for the fragrance industry and a subject of extensive phytochemical research[1][2]. Among the myriad of esters, terpenes, and benzenoids identified, this compound (CAS 104-65-4) is listed in several chemical and metabolomic databases as naturally occurring in Narcissus[3][4][5]. Despite these reports, primary scientific literature detailing its isolation, concentration, or the specific species in which it is found is lacking. This discrepancy highlights a significant gap in our understanding of Narcissus chemodiversity and presents an opportunity for targeted phytochemical investigation.

This guide synthesizes the available information on related compounds and pathways to provide a robust scientific basis for the investigation of this compound in Narcissus.

Biosynthesis: A Plausible Pathway

The formation of this compound in Narcissus is biochemically plausible, requiring the convergence of two well-established metabolic pathways: the phenylpropanoid pathway to produce cinnamyl alcohol and a source of activated formate for the final esterification step.

Phenylpropanoid Pathway to Cinnamyl Alcohol

Cinnamyl alcohol, the backbone of this compound, is a key intermediate in the biosynthesis of monolignols and various floral scent compounds. Its synthesis from L-phenylalanine is a multi-step enzymatic process.

-

Deamination of Phenylalanine: The pathway initiates with the enzyme Phenylalanine Ammonia-Lyase (PAL), which converts L-phenylalanine to trans-cinnamic acid.

-

Activation to Coenzyme A Ester: The cinnamic acid is then activated by a 4-Coumarate:CoA Ligase (4CL) to form cinnamoyl-CoA.

-

Reduction to Cinnamyl Alcohol: Two consecutive NADPH-dependent reductions, catalyzed by Cinnamoyl-CoA Reductase (CCR) and Cinnamyl Alcohol Dehydrogenase (CAD), convert cinnamoyl-CoA to cinnamaldehyde (B126680) and then to cinnamyl alcohol[6]. The presence of CAD enzymes is crucial for the formation of the alcohol precursor[7].

Formate Metabolism and Esterification

The final step requires the esterification of cinnamyl alcohol with a formate group. This reaction is typically catalyzed by an Alcohol Acyltransferase (AAT). Plant AATs are a diverse family of enzymes responsible for the synthesis of a wide array of esters that constitute floral and fruit aromas[8][9][10].

-

Formate Source: Formate is a fundamental one-carbon unit in plant metabolism. It can be generated through various processes, including photorespiration and glycolysis.

-

Enzymatic Esterification: An uncharacterised AAT in Narcissus would likely catalyze the transfer of an activated formate group to cinnamyl alcohol. While many AATs utilize acetyl-CoA or other short-chain acyl-CoAs, their specificity towards a formate donor in Narcissus is an area for future research[11][12]. The presence of numerous other esters, such as benzyl (B1604629) acetate (B1210297) and phenylethyl acetate, in Narcissus confirms that AAT activity is prevalent in the floral tissues[1][13].

The diagram below illustrates the biosynthetic route to the direct precursor of this compound.

Caption: Biosynthesis of cinnamyl alcohol and hypothetical formation of this compound.

Analytical Methodologies for Detection and Quantification

To definitively identify and quantify this compound in Narcissus, highly sensitive and specific analytical techniques are required. The protocols below are based on established methods for analyzing volatile and semi-volatile compounds from Narcissus flowers.

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) with GC-MS

This method is ideal for analyzing the emitted floral scent (headspace) in a non-destructive manner.

-

Objective: To identify volatile compounds, including this compound, emitted by living Narcissus flowers.

-

Sample Preparation: Intact, fresh flowers are placed in a glass vial and sealed. The sample is allowed to equilibrate for a set time (e.g., 1 hour) at room temperature to allow volatiles to accumulate in the headspace.

-

Extraction: An SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS) is exposed to the vial's headspace for a defined period (e.g., 30-60 minutes) to adsorb the VOCs.

-

Analysis (GC-MS): The fiber is thermally desorbed in the heated injector port of a Gas Chromatograph-Mass Spectrometer (GC-MS).

-

GC Column: A non-polar or semi-polar capillary column (e.g., DB-5MS, HP-5MS) is used for separation.

-

Oven Program: A typical temperature program starts at 60°C, holds for a few minutes, and then ramps at 5°C/min to a final temperature of 250-325°C[13].

-

MS Detection: Mass spectra are acquired in full scan mode (e.g., m/z 40-450).

-

-

Identification: Compounds are identified by comparing their mass spectra against commercial libraries (NIST, Wiley) and their calculated Linear Retention Indices (LRI) with authentic standards.

Protocol 2: Supercritical Fluid Extraction (SFE-CO₂) with GC-MS

This extraction method is more exhaustive and suitable for obtaining a broader profile of compounds present within the floral tissue, including less volatile esters.

-

Objective: To extract a wide range of metabolites, including this compound, from Narcissus floral tissue.

-

Sample Preparation: Fresh or freeze-dried flower material is ground to a fine powder.

-

Extraction: The powdered sample is extracted using supercritical carbon dioxide (SFE-CO₂), potentially with a co-solvent like ethanol (B145695) (e.g., 5%), at controlled temperature and pressure (e.g., 40°C, 12-48 MPa)[14].

-

Analysis (GC-MS): The resulting extract is dissolved in a suitable solvent (e.g., hexane) and injected into the GC-MS system, following similar analytical conditions as described in Protocol 1.

-

Quantification: For quantitative analysis, a calibration curve is generated using a certified standard of this compound. An internal standard (e.g., an odd-chain alkane) can be added to the sample prior to extraction or analysis to correct for variations.

The general workflow for these analytical approaches is depicted below.

Caption: A generalized workflow for the analysis of volatile compounds in Narcissus.

Quantitative Data Summary of Known Narcissus Volatiles

While no quantitative data for this compound in Narcissus is available in the reviewed literature, numerous studies have quantified other major volatile constituents. The following table summarizes the key aromatic compounds found in several Narcissus species, providing context for the chemical environment where this compound might be found.

| Species/Cultivar | Major Volatile Compounds | Extraction Method | Reference |

| Narcissus poeticus | Benzyl benzoate, Benzyl linoleate, Benzyl alcohol, α-Terpineol | SFE-CO₂ | [14] |

| Narcissus jonquilla | Benzyl acetate, Methyl benzoate, Indole | Headspace Analysis | [1] |

| Narcissus tazetta | (E)-β-Ocimene, Benzyl acetate, Linalool, 1,8-Cineole | HS-SPME | [13][15] |

| Narcissus serotinus | Benzyl acetate | Headspace Analysis | [14] |

| Narcissus papyraceus | (E)-β-Ocimene, p-Cresol | Headspace Analysis | [1] |

Note: this compound is reported as a constituent of Narcissus in chemical databases but was not identified in the specific studies cited in this table, suggesting it is likely a trace compound.

Conclusion and Future Research

The natural occurrence of this compound in Narcissus represents an intriguing yet unverified claim in phytochemistry. The biosynthetic machinery required for its production—namely the phenylpropanoid pathway leading to cinnamyl alcohol and the presence of acyltransferases for esterification—is undoubtedly active in the genus. Its absence from detailed analytical studies suggests that if present, it is a minor or trace component, or perhaps specific to a species or developmental stage not yet thoroughly investigated.

Future research should focus on:

-

Targeted Screening: Employing sensitive analytical methods like GC-MS/MS (tandem mass spectrometry) to screen a wide variety of Narcissus species and cultivars, specifically looking for the mass fragmentation pattern of this compound.

-

Enzyme Discovery: Investigating the substrate specificity of alcohol acyltransferases from highly fragrant Narcissus species to determine if any exhibit activity with cinnamyl alcohol and a formate donor.

-

Biological Activity: Should this compound be isolated and quantified, its biological activities (e.g., antimicrobial, insect-attractant, cytotoxic) should be evaluated, given the rich history of pharmacologically active compounds, such as Amaryllidaceae alkaloids, within the genus.

This guide provides the necessary theoretical and methodological framework for researchers to pursue the definitive identification of this compound in Narcissus, potentially adding a new molecule to the known chemical inventory of this important genus.

References

- 1. Evaluation of floral volatile patterns in the genus Narcissus using gas chromatography–coupled ion mobility spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound | 104-65-4 [chemicalbook.com]

- 5. Human Metabolome Database: Showing metabocard for this compound (HMDB0040577) [hmdb.ca]

- 6. Structural Studies of Cinnamoyl-CoA Reductase and Cinnamyl-Alcohol Dehydrogenase, Key Enzymes of Monolignol Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Overexpression of Artemisia annua Cinnamyl Alcohol Dehydrogenase Increases Lignin and Coumarin and Reduces Artemisinin and Other Sesquiterpenes [frontiersin.org]

- 8. Probing specificities of alcohol acyltransferases for designer ester biosynthesis with a high-throughput microbial screening platform - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Substrate specificity of alcohol acyltransferase from strawberry and banana fruits [agris.fao.org]

- 10. researchgate.net [researchgate.net]

- 11. biorxiv.org [biorxiv.org]

- 12. Probing specificities of alcohol acyltransferases for designer ester biosynthesis with a high–throughput microbial screening platform (Journal Article) | OSTI.GOV [osti.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

The Biosynthesis of Cinnamyl Formate in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinnamyl formate (B1220265), a volatile ester, contributes to the characteristic aroma of various plants, including narcissus. While the biosynthetic pathway of its precursor, cinnamyl alcohol, is well-established as a core component of the phenylpropanoid pathway, the enzymatic formation of cinnamyl formate itself remains an area of active investigation. This technical guide provides a comprehensive overview of the known biosynthetic route to cinnamyl alcohol and proposes a putative final step for the esterification to this compound. This document includes quantitative data on the key enzymes of the phenylpropanoid pathway, detailed experimental protocols for relevant assays, and visualizations of the metabolic and experimental workflows.

Introduction

This compound is an organic compound valued for its pleasant, sweet, and balsamic-fruity aroma. Its presence in essential oils of various plant species suggests a biological origin. The biosynthesis of such esters in plants is of significant interest for the flavor and fragrance industries, as well as for understanding plant secondary metabolism. This guide will delve into the established biochemical reactions leading to the synthesis of the precursor, cinnamyl alcohol, and explore the likely enzymatic step that results in the formation of this compound.

The Phenylpropanoid Pathway: Biosynthesis of Cinnamyl Alcohol

The formation of cinnamyl alcohol is a branch of the well-characterized phenylpropanoid pathway, which is responsible for the synthesis of a wide array of plant secondary metabolites, including lignins, flavonoids, and coumarins.[1] The pathway commences with the amino acid L-phenylalanine.

The key enzymatic steps leading to cinnamyl alcohol are:

-

L-Phenylalanine to Cinnamic Acid: The pathway is initiated by the enzyme Phenylalanine Ammonia-Lyase (PAL) , which catalyzes the non-oxidative deamination of L-phenylalanine to yield cinnamic acid.[2] This is a critical regulatory point in the phenylpropanoid pathway.

-

Cinnamic Acid to p-Coumaric Acid: Cinnamate-4-Hydroxylase (C4H) , a cytochrome P450-dependent monooxygenase, hydroxylates cinnamic acid at the para position to form p-coumaric acid.[2]

-

p-Coumaric Acid to p-Coumaroyl-CoA: The activated thioester, p-coumaroyl-CoA, is synthesized from p-coumaric acid by the action of 4-Coumarate:CoA Ligase (4CL) .[2] This reaction requires ATP and Coenzyme A.

-

p-Coumaroyl-CoA to Cinnamaldehyde (B126680): The subsequent reduction steps are catalyzed by Cinnamoyl-CoA Reductase (CCR) and Cinnamyl Alcohol Dehydrogenase (CAD) . CCR reduces cinnamoyl-CoA (derived from p-coumaroyl-CoA) to cinnamaldehyde.

-

Cinnamaldehyde to Cinnamyl Alcohol: Finally, Cinnamyl Alcohol Dehydrogenase (CAD) catalyzes the NADPH-dependent reduction of cinnamaldehyde to cinnamyl alcohol.[3]

Putative Biosynthesis of this compound

The final step in the biosynthesis of this compound is the esterification of cinnamyl alcohol with a formate moiety. While no specific enzyme has been definitively identified for this reaction in plants, it is highly probable that an Alcohol Acyltransferase (AAT) is responsible. AATs are a large family of enzymes that catalyze the transfer of an acyl group from an acyl-CoA donor to an alcohol acceptor, leading to the formation of an ester.[4]

The proposed reaction is:

Cinnamyl Alcohol + Formyl-CoA → this compound + CoA-SH

The acyl donor in this putative reaction is formyl-CoA . The biosynthesis of formyl-CoA in plants is an area of ongoing research, with potential pathways involving the catabolism of oxalate.[5][6]

Quantitative Data

The following tables summarize key quantitative data for the enzymes involved in the biosynthesis of cinnamyl alcohol. Data for the putative this compound synthase is not available.

| Enzyme | Abbreviation | EC Number | Substrate | Product | Km (µM) | Vmax/kcat | Source Organism | Reference |

| Phenylalanine Ammonia-Lyase | PAL | 4.3.1.24 | L-Phenylalanine | Cinnamic Acid | 30 - 300 | Varies | Petroselinum crispum | [7] |

| Cinnamate-4-Hydroxylase | C4H | 1.14.14.91 | Cinnamic Acid | p-Coumaric Acid | 5 - 20 | Varies | Arabidopsis thaliana | [2] |

| 4-Coumarate:CoA Ligase | 4CL | 6.2.1.12 | p-Coumaric Acid | p-Coumaroyl-CoA | 10 - 100 | Varies | Nicotiana tabacum | [2] |

| Cinnamoyl-CoA Reductase | CCR | 1.2.1.44 | Cinnamoyl-CoA | Cinnamaldehyde | 2 - 20 | Varies | Eucalyptus gunnii | [7] |

| Cinnamyl Alcohol Dehydrogenase | CAD | 1.1.1.195 | Cinnamaldehyde | Cinnamyl Alcohol | 10 - 70 | Varies | Sorghum bicolor | [3] |

Experimental Protocols

Phenylalanine Ammonia-Lyase (PAL) Activity Assay

Principle: The activity of PAL is determined by spectrophotometrically measuring the formation of cinnamic acid from L-phenylalanine at 290 nm.

Materials:

-

100 mM Tris-HCl buffer, pH 8.8

-

20 mM L-phenylalanine

-

Plant protein extract

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing 800 µL of Tris-HCl buffer and 100 µL of L-phenylalanine solution.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding 100 µL of the plant protein extract.

-

Incubate the reaction at 37°C for 30-60 minutes.

-

Stop the reaction by adding 100 µL of 5 M HCl.

-

Measure the absorbance at 290 nm against a blank containing all components except the enzyme extract.

-

Calculate the amount of cinnamic acid formed using its molar extinction coefficient (ε = 10,000 M⁻¹cm⁻¹).

Alcohol Acyltransferase (AAT) Activity Assay (Proposed for this compound)

Principle: This assay is a proposed method to screen for this compound synthesis. It relies on the detection of the product, this compound, using Gas Chromatography-Mass Spectrometry (GC-MS). This method is adapted from general AAT assays.[8]

Materials:

-

100 mM Phosphate (B84403) buffer, pH 7.5

-

10 mM Cinnamyl alcohol

-

1 mM Formyl-CoA

-

Plant protein extract (partially purified)

-

Ethyl acetate (B1210297)

-

GC-MS system

Procedure:

-

Prepare a reaction mixture containing 800 µL of phosphate buffer, 50 µL of cinnamyl alcohol solution, and 50 µL of formyl-CoA solution.

-

Pre-incubate the mixture at 30°C for 5 minutes.

-

Initiate the reaction by adding 100 µL of the plant protein extract.

-

Incubate the reaction at 30°C for 1-2 hours.

-

Stop the reaction by adding 500 µL of ice-cold ethyl acetate and vortexing vigorously.

-

Centrifuge to separate the phases and collect the upper ethyl acetate layer.

-

Analyze the ethyl acetate extract by GC-MS to identify and quantify the presence of this compound. A standard of chemically synthesized this compound should be used for comparison of retention time and mass spectrum.

Visualizations

Biosynthesis Pathway of this compound

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Alcohol acyltransferases for the biosynthesis of esters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 6. Publication : USDA ARS [ars.usda.gov]

- 7. Frontiers | Metabolic and Molecular Changes of the Phenylpropanoid Pathway in Tomato (Solanum lycopersicum) Lines Carrying Different Solanum pennellii Wild Chromosomal Regions [frontiersin.org]

- 8. biorxiv.org [biorxiv.org]

Spectroscopic Characterization of Cinnamyl Formate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of cinnamyl formate (B1220265), a key fragrance and flavoring agent, utilizing Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. Due to the limited availability of direct experimental spectra for cinnamyl formate, this guide leverages data from the closely related and structurally similar compound, cinnamyl acetate, to provide a representative analysis. This approach allows for a detailed exploration of the expected spectral features of this compound.

Introduction

This compound (C₁₀H₁₀O₂) is an organic ester valued for its sweet, fruity, and floral aroma, leading to its widespread use in the fragrance, flavor, and cosmetic industries.[1] A thorough understanding of its molecular structure is paramount for quality control, regulatory compliance, and the development of new applications. Spectroscopic techniques such as NMR and IR are indispensable tools for elucidating the chemical structure and identifying the functional groups present in a molecule.

Predicted and Representative Spectroscopic Data

The following tables summarize the predicted and representative spectroscopic data for this compound. The ¹H NMR and ¹³C NMR data are based on predictions and analysis of the closely related compound, cinnamyl acetate.[2][3] The IR absorption data is based on general principles of IR spectroscopy and data from analogous esters.

¹H NMR Data (Predicted/Representative)

Solvent: CDCl₃ Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.10 | s | 1H | H-1' (Formyl proton) |

| ~7.40 - 7.20 | m | 5H | Ar-H |

| ~6.70 | d, J ≈ 16 Hz | 1H | H-3 |

| ~6.30 | dt, J ≈ 16, 6 Hz | 1H | H-2 |

| ~4.80 | d, J ≈ 6 Hz | 2H | H-1 |

¹³C NMR Data (Predicted/Representative)

Solvent: CDCl₃ Frequency: 100 MHz

| Chemical Shift (δ) ppm | Assignment |

| ~161.0 | C-1' (Carbonyl carbon) |

| ~136.0 | C-4 |

| ~134.0 | C-3 |

| ~128.6 | Ar-C |

| ~128.1 | Ar-C |

| ~126.6 | Ar-C |

| ~123.0 | C-2 |

| ~65.0 | C-1 |

IR Absorption Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | C-H stretch (aromatic & vinyl) |

| ~2950 | Medium | C-H stretch (aliphatic) |

| ~1720 | Strong | C=O stretch (ester) |

| ~1650 | Medium | C=C stretch (alkene) |

| ~1600, 1495, 1450 | Medium-Weak | C=C stretch (aromatic) |

| ~1160 | Strong | C-O stretch (ester) |

| ~970 | Strong | =C-H bend (trans alkene) |

| ~750, 690 | Strong | C-H bend (monosubstituted benzene) |

Experimental Protocols

The following are detailed methodologies for acquiring NMR and IR spectra, adaptable for the analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

3.1.1. Sample Preparation

-

Quantity of Material: For ¹H NMR, dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).[4] For ¹³C NMR, a higher concentration is preferable, aiming for a saturated solution to obtain a good signal-to-noise ratio in a reasonable time.[4]

-

Solvent Selection: Deuterated chloroform (B151607) (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.[5]

-

Filtration: To ensure a high-quality spectrum with sharp lines, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube. This removes any particulate matter that can disrupt the magnetic field homogeneity.[4]

-

Tube and Cap: Use clean and dry NMR tubes and caps (B75204) to avoid contamination.[4]

3.1.2. Data Acquisition

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Locking and Shimming: Insert the sample into the spectrometer. The instrument will "lock" onto the deuterium (B1214612) signal of the solvent to stabilize the magnetic field. "Shimming" is then performed to optimize the homogeneity of the magnetic field, which is crucial for high resolution.[6]

-

¹H NMR Acquisition Parameters:

-

Pulse Angle: A 30° or 45° pulse is typically used for routine spectra.

-

Acquisition Time: Usually set between 2 to 4 seconds.

-

Relaxation Delay (d1): A delay of 1-2 seconds is common for qualitative spectra.[6]

-

Number of Scans (ns): For a sample of sufficient concentration, 8 to 16 scans are typically adequate.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A standard proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon.[6]

-

Relaxation Delay (d1): A longer delay (e.g., 2-5 seconds) may be necessary, especially for quaternary carbons, to ensure full relaxation and accurate integration if quantitative analysis is required.[6]

-

Number of Scans (ns): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 to 1024 or more) is required to achieve a good signal-to-noise ratio.[6]

-

-

Data Processing:

-

Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a spectrum via Fourier transformation.[6]

-

Phasing and Baseline Correction: The spectrum is phased to ensure all peaks are in the positive absorptive mode, and the baseline is corrected to be flat.[6]

-

Referencing: The chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (B1202638) (TMS).[6]

-

Infrared (IR) Spectroscopy

3.2.1. Sample Preparation (Thin Film Method for Liquids)

-

Materials: Clean and dry salt plates (e.g., NaCl or KBr) are required. These plates are transparent to IR radiation.

-

Application: Place a single drop of the liquid sample (this compound is a liquid at room temperature) onto the surface of one salt plate.[7]

-

Assembly: Place a second salt plate on top of the first, spreading the liquid into a thin film between the plates.[7]

-

Mounting: Place the sandwiched plates into the sample holder of the IR spectrometer.

3.2.2. Data Acquisition

-

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is commonly used.

-

Background Scan: First, a background spectrum of the empty spectrometer (or with the clean salt plates) is recorded. This is to subtract any signals from atmospheric CO₂ and water vapor, as well as the salt plates themselves.

-

Sample Scan: The sample is then placed in the beam path, and the sample spectrum is recorded.

-

Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum of the compound.

Visualizations

The following diagrams illustrate the experimental workflow for the spectroscopic characterization of this compound and its chemical structure.

Caption: Experimental workflow for spectroscopic characterization.

Caption: Structure of this compound with key spectroscopic features.

References

- 1. Page loading... [wap.guidechem.com]

- 2. Cinnamylcetate(21040-45-9) 13C NMR spectrum [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. NMR Sample Preparation [nmr.chem.umn.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. benchchem.com [benchchem.com]

- 7. orgchemboulder.com [orgchemboulder.com]

Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of Cinnamyl Formate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamyl formate (B1220265), a significant contributor to the fragrance and flavor industry, presents a unique fragmentation pattern in mass spectrometry that is crucial for its identification and characterization in complex matrices. This technical guide provides an in-depth analysis of the electron ionization (EI) mass spectrometry fragmentation pathways of cinnamyl formate. By understanding these fragmentation patterns, researchers can confidently identify this molecule and distinguish it from structurally similar compounds. This document outlines the predicted fragmentation mechanisms, presents quantitative data in a structured format, and provides a detailed experimental protocol for its analysis.

Predicted Mass Spectrum and Fragmentation Pathways

The mass spectrum of this compound is characterized by several key fragments that arise from the cleavage of its ester bond and rearrangements within the cinnamyl moiety. The molecular ion ([M]•+) of this compound (C₁₀H₁₀O₂) is expected at a mass-to-charge ratio (m/z) of 162.

The primary fragmentation pathways are dictated by the relative stabilities of the resulting cations and neutral losses. Key fragmentation reactions include α-cleavage, cleavage of the C-O ester bond, and rearrangements of the cinnamyl cation.

Core Fragmentation Pathways

The electron ionization of this compound leads to a series of characteristic fragment ions. The most significant fragmentation events are visualized in the pathway diagram below and detailed in the subsequent table.

Caption: Predicted fragmentation pathway of this compound under electron ionization.

Quantitative Data Summary

The following table summarizes the expected major fragment ions in the electron ionization mass spectrum of this compound, their corresponding m/z values, and their proposed structures. The relative intensities are predictions based on the stability of the ions and fragmentation patterns of similar molecules.

| m/z | Proposed Ionic Structure | Proposed Neutral Loss | Predicted Relative Intensity |

| 162 | [C₁₀H₁₀O₂]•+ (Molecular Ion) | - | Low to Medium |

| 117 | [C₉H₉]+ (Cinnamyl Cation) | •CHO₂ | High (likely base peak) |

| 91 | [C₇H₇]+ (Tropylium Cation) | C₂H₂ from m/z 117 | High |

| 77 | [C₆H₅]+ (Phenyl Cation) | C₃H₄ from m/z 117 | Medium |

| 47 | [CH₂O₂H]+ (Protonated Formic Acid) | C₉H₈ | Low |

| 29 | [CHO]+ (Formyl Cation) | C₉H₉O• | Medium |

Detailed Fragmentation Analysis

-

Formation of the Cinnamyl Cation (m/z 117): The most favorable fragmentation is the cleavage of the ester's C-O bond, leading to the formation of the highly stable, resonance-stabilized cinnamyl cation. This fragment is often the base peak in the spectra of cinnamyl esters[1].

-

Formation of the Tropylium Cation (m/z 91): The cinnamyl cation (m/z 117) can undergo a characteristic rearrangement to the even more stable tropylium cation through the loss of a neutral acetylene (B1199291) (C₂H₂) molecule[1]. This is a common fragmentation pathway for compounds containing a benzyl (B1604629) group.

-

Formation of the Phenyl Cation (m/z 77): The phenyl cation can be formed from the cinnamyl cation (m/z 117) through the loss of a neutral allene (B1206475) molecule (C₃H₄) or from the tropylium cation (m/z 91) by loss of a neutral methylene (B1212753) radical.

-

Formation of the Formyl Cation (m/z 29) and Protonated Formic Acid (m/z 47): Cleavage of the O-CH₂ bond can lead to the formation of the formyl cation (m/z 29). Additionally, rearrangement reactions, which are common in formate esters, can lead to the formation of protonated formic acid at m/z 47[2][3].

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

For the analysis of this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice, providing both separation and structural identification. The following is a generalized experimental protocol.

Caption: A generalized workflow for the GC-MS analysis of this compound.

Instrumentation and Materials

-

Gas Chromatograph: Equipped with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Mass Spectrometer: Capable of electron ionization (EI) (e.g., quadrupole or time-of-flight analyzer).

-

Sample: this compound, dissolved in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate) at a concentration of approximately 100 µg/mL.

-

Carrier Gas: Helium, at a constant flow rate.

GC-MS Parameters

-

Injection Volume: 1 µL.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Initial temperature of 80 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C, and hold for 5 minutes.

-

Transfer Line Temperature: 280 °C.

-

Ion Source Temperature: 230 °C.

-

Mass Range: Scan from m/z 40 to 300.

Data Analysis

-

Peak Identification: Identify the chromatographic peak corresponding to this compound based on its retention time.

-

Mass Spectrum Analysis: Obtain the mass spectrum for the identified peak.

-

Fragmentation Pattern Interpretation: Compare the observed fragmentation pattern with the predicted pattern detailed in this guide.

-

Library Matching: For confirmation, compare the acquired spectrum against a commercial mass spectral library (e.g., NIST, Wiley).

Conclusion

The mass spectrometry fragmentation of this compound is a predictable process governed by the principles of ion stability. The dominant fragmentation pathways involve the formation of the cinnamyl cation (m/z 117) and its subsequent rearrangement to the tropylium cation (m/z 91). By utilizing the information presented in this guide, researchers and professionals in drug development can achieve accurate and confident identification of this compound, facilitating its analysis in various applications. The provided experimental protocol offers a robust starting point for developing in-house analytical methods.

References

physical and chemical properties of cinnamyl formate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinnamyl formate (B1220265) (CAS No. 104-65-4) is an organic ester recognized for its characteristic balsamic, fruity, and floral aroma. This document provides a detailed overview of the physical and chemical properties of cinnamyl formate, compiled to support its application in research and development. It includes a summary of its physicochemical properties, safety data, and representative experimental protocols for its synthesis and analysis. The information is intended for a technical audience and is presented to facilitate laboratory use and further investigation of this compound.

Physicochemical Properties

This compound is a colorless to pale yellow liquid. A comprehensive summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | (2E)-3-phenylprop-2-en-1-yl formate | [1] |

| Synonyms | Cinnamyl methanoate, 3-phenyl-2-propen-1-yl formate | [1] |

| CAS Number | 104-65-4 | [1] |

| Molecular Formula | C₁₀H₁₀O₂ | [1] |

| Molecular Weight | 162.19 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Odor | Balsamic, green, herbaceous, fruity, floral | [1] |

| Boiling Point | 250-254 °C at 760 mmHg | [1] |

| Density | 1.077 - 1.082 g/mL at 25 °C | [1] |

| Refractive Index (n²⁰/D) | 1.550 - 1.556 at 20 °C | [1] |

| Flash Point | > 110 °C (> 230 °F) | [1] |

| Vapor Pressure | 0.02 mmHg at 20 °C | [1] |

| Solubility | Insoluble in water; soluble in alcohols and oils | [1] |

Chemical Reactivity and Stability

This compound is an ester and exhibits the characteristic reactivity of this functional group. It is generally stable under standard conditions. The primary reaction of note is hydrolysis, which can occur in the presence of strong acids or bases, yielding cinnamyl alcohol and formic acid. The ester linkage and the phenyl-substituted allyl group are the main determinants of its fragmentation pattern in mass spectrometry.

Experimental Protocols

The following sections detail representative experimental protocols for the synthesis, purification, and analysis of this compound. These are based on established methods for similar compounds and should be adapted and optimized for specific laboratory conditions.

Synthesis via Fischer Esterification

Fischer esterification is a common method for the synthesis of esters, involving the acid-catalyzed reaction of a carboxylic acid with an alcohol.[2][3][4][5][6]

Materials:

-

Cinnamyl alcohol

-

Formic acid

-

Concentrated sulfuric acid (catalyst)

-

Anhydrous sodium sulfate

-

Diethyl ether (or other suitable organic solvent)

-

5% Sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine cinnamyl alcohol and an excess of formic acid.

-

Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

-

Heat the reaction mixture to reflux for a specified period (typically 1-3 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

After cooling to room temperature, transfer the mixture to a separatory funnel and dilute with diethyl ether.

-

Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to neutralize the excess acid), and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude this compound.

Purification by Column Chromatography

Column chromatography is an effective method for purifying the synthesized this compound from unreacted starting materials and byproducts.[7][8][9][10][11]

Materials:

-

Crude this compound

-

Silica (B1680970) gel (for column chromatography)

-

Hexane (B92381) and Ethyl acetate (B1210297) (or other suitable solvent system)

Procedure:

-

Prepare a slurry of silica gel in hexane and pack it into a chromatography column.

-

Dissolve the crude this compound in a minimal amount of the eluent.

-

Load the sample onto the top of the silica gel column.

-

Elute the column with a suitable solvent system (e.g., a gradient of ethyl acetate in hexane), starting with a low polarity mixture.

-

Collect fractions and analyze them by TLC to identify those containing the pure this compound.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for confirming the identity and purity of this compound.[12][13][14][15][16] The following is a general protocol that can be adapted for specific instrumentation.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

A non-polar capillary column (e.g., DB-1 or HP-5MS) is often suitable.

Procedure:

-

Sample Preparation: Dissolve a small amount of the purified this compound in a volatile organic solvent (e.g., hexane or ethyl acetate) to a concentration of approximately 10-100 µg/mL.

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 280 °C) and hold for several minutes.

-

-

MS Conditions:

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

-

Injection: Inject 1 µL of the sample solution into the GC.

-

Data Analysis: Identify the peak corresponding to this compound based on its retention time and compare its mass spectrum with a reference library.

Spectroscopic Data

Detailed spectroscopic data is crucial for the structural elucidation and identification of this compound. While a dedicated public spectrum for this compound was not found in the search results, the expected spectral characteristics can be inferred from data for closely related cinnamyl esters.[17][18][19][20][21][22][23][24]

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Peaks and Patterns |

| ¹H NMR | Expected signals for aromatic protons (phenyl group), vinylic protons (C=C double bond), methylene (B1212753) protons adjacent to the oxygen, and the formate proton. |

| ¹³C NMR | Signals corresponding to the carbon atoms of the phenyl group, the double bond, the methylene group, and the carbonyl group of the formate. |

| FTIR (cm⁻¹) | Strong C=O stretching vibration for the ester carbonyl (around 1720-1740 cm⁻¹), C-O stretching, C=C stretching of the alkene and aromatic ring, and aromatic C-H bending. |

| Mass Spectrometry (EI) | A molecular ion peak at m/z 162. The fragmentation pattern would likely show characteristic losses related to the formate group and the stable cinnamyl cation.[25][26][27][28][29] |

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated area.

Table 3: Toxicological Data for this compound

| Metric | Value | Species |

| Acute Oral LD₅₀ | 2900 mg/kg | Rat |

| Skin Irritation | 4% solution showed no irritation or sensitization | Human |

It is recommended to wear personal protective equipment, including gloves and safety glasses, when handling this chemical. For more detailed safety information, refer to the material safety data sheet (MSDS).

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and analysis of this compound.

References

- 1. This compound, 104-65-4 [thegoodscentscompany.com]

- 2. community.wvu.edu [community.wvu.edu]

- 3. cerritos.edu [cerritos.edu]

- 4. researchgate.net [researchgate.net]

- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Esterification, Purification and Identification of Cinnamic Acid Esters [article.sapub.org]

- 8. Purification and characterization of cinnamyl alcohol dehydrogenase from tobacco stems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. isca.me [isca.me]

- 10. Purification and Characterization of Cinnamyl Alcohol Dehydrogenase from Tobacco Stems - PMC [pmc.ncbi.nlm.nih.gov]

- 11. orgsyn.org [orgsyn.org]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. hpst.cz [hpst.cz]

- 15. uoguelph.ca [uoguelph.ca]

- 16. GC-MS Sample Preparation | Thermo Fisher Scientific - US [thermofisher.com]

- 17. sciepub.com [sciepub.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Cinnamyl alcohol(104-54-1) 13C NMR [m.chemicalbook.com]

- 21. Cinnamyl alcohol(104-54-1) IR Spectrum [m.chemicalbook.com]

- 22. Figure 14. FTIR spectrum for cinnamyl acetate (CA), propionate (CP), and butyrate (CB), respectively. The absorbance bands unique to CA, at 1023 cm-1; CP, at 1080 and 1347 cm-1; and CB, at 1100 and 1254 cm-1; used to quantify each of the cinnamyl esters in the binary mixtures, are shown shaded in red, magenta, and blue, respectively. : Application of Molecular Spectroscopies for the Compositional Analysis of Short Chain Cinnamyl Ester Mixtures : Science and Education Publishing [pubs.sciepub.com]

- 23. hmdb.ca [hmdb.ca]

- 24. researchgate.net [researchgate.net]

- 25. benchchem.com [benchchem.com]

- 26. researchgate.net [researchgate.net]

- 27. Highlighting mass spectrometric fragmentation differences and similarities between hydroxycinnamoyl-quinic acids and hydroxycinnamoyl-isocitric acids - PMC [pmc.ncbi.nlm.nih.gov]

- 28. chem.libretexts.org [chem.libretexts.org]

- 29. baarslab.wordpress.ncsu.edu [baarslab.wordpress.ncsu.edu]

Cinnamyl Formate (CAS 104-65-4): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Cinnamyl formate (B1220265), with the CAS registry number 104-65-4, is an organic compound classified as an ester of cinnamyl alcohol and formic acid. While primarily utilized in the fragrance and flavor industry for its characteristic sweet, balsamic, and fruity aroma, the broader family of cinnamyl derivatives has garnered scientific interest for a range of biological activities. This technical guide provides an in-depth overview of the available scientific data on cinnamyl formate, including its physicochemical properties, synthesis, analytical characterization, and a review of the biological activities of structurally related compounds, offering insights for researchers in drug discovery and development.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid. Its key physical and chemical properties are summarized in the table below, compiled from various sources.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₀O₂ | N/A |

| Molecular Weight | 162.19 g/mol | N/A |

| Boiling Point | 250-254 °C (lit.) | [1] |

| Density | 1.08 g/mL at 25 °C (lit.) | [1] |

| Refractive Index (n20/D) | 1.553 (lit.) | [1] |

| Flash Point | >110 °C | [2] |

| Solubility | Soluble in alcohol and ether; slightly soluble in water. | [3] |

Synthesis and Purification

The primary method for the synthesis of this compound is the Fischer esterification of cinnamyl alcohol with formic acid, typically in the presence of an acid catalyst.

Experimental Protocol: Fischer Esterification

A detailed protocol for the synthesis of this compound via Fischer esterification is outlined below. This procedure is based on established methods for ester synthesis.[4][5][6]

Materials:

-

Cinnamyl alcohol

-

Formic acid (excess)

-

Sulfuric acid (catalyst)

-

Diethyl ether or Dichloromethane (solvent for extraction)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Boiling chips

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine cinnamyl alcohol and an excess of formic acid.

-

Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

-

Add boiling chips and heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Transfer the reaction mixture to a separatory funnel and dilute with diethyl ether or dichloromethane.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the excess acid), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.

Purification

The crude this compound can be purified by fractional distillation under reduced pressure to yield a pure product.[7][8][9][10][11]

Experimental Workflow: Synthesis and Purification

Analytical Characterization

The structure and purity of this compound can be confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR (CDCl₃):

-

Phenyl protons: Multiplet around δ 7.2-7.4 ppm.

-

Vinylic protons: Two doublets of doublets (or a doublet and a doublet of triplets) in the region of δ 6.2-6.7 ppm, showing a large trans coupling constant (J ≈ 16 Hz).

-

Allylic protons (-O-CH₂-): A doublet around δ 4.7-4.9 ppm.

-

Formyl proton (-O-CHO): A singlet around δ 8.0-8.2 ppm.

Predicted ¹³C NMR (CDCl₃):

-

Carbonyl carbon: δ 160-162 ppm.

-

Phenyl carbons: δ 126-136 ppm.

-

Vinylic carbons: δ 123-135 ppm.

-

Allylic carbon (-O-CH₂-): δ 65-67 ppm.

Infrared (IR) Spectroscopy

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the functional groups present. An FT-IR spectrum is available in the ChemicalBook database.[15]

Expected IR Absorptions (cm⁻¹):

-

C=O stretch (ester): Strong absorption around 1720-1740 cm⁻¹.

-

C-O stretch (ester): Strong absorption in the 1150-1250 cm⁻¹ region.

-

C=C stretch (alkene): Medium absorption around 1650 cm⁻¹.

-

=C-H bend (trans-alkene): Strong absorption around 960-980 cm⁻¹.

-

C-H stretch (aromatic and vinylic): Above 3000 cm⁻¹.

-

C-H stretch (aliphatic): Below 3000 cm⁻¹.

Mass Spectrometry (MS)

The electron ionization mass spectrum (EI-MS) of this compound is predicted to show fragmentation patterns characteristic of cinnamyl esters. A predicted fragmentation pattern based on that of cinnamyl benzoate (B1203000) is described below.[16][17][18][19][20]

Predicted Fragmentation Pattern:

-

Molecular Ion (M⁺): A peak at m/z 162.

-

Base Peak: A peak at m/z 117, corresponding to the stable cinnamyl cation ([C₉H₉]⁺), formed by the loss of the formate radical.

-

Other Fragments: A peak at m/z 91, corresponding to the tropylium (B1234903) ion, and peaks at m/z 77 (phenyl cation) and m/z 45 (formyloxy cation or formic acid).

Biological Activity and Signaling Pathways

Direct experimental data on the biological activity of this compound is limited. However, extensive research on structurally related compounds, particularly cinnamic acid and its derivatives, provides valuable insights into its potential pharmacological effects. These compounds have demonstrated a range of activities, including antimicrobial, anti-inflammatory, and anticancer properties.[21][22][23]

Antimicrobial Activity

Cinnamic acid and its esters have shown significant growth inhibition against various bacterial and fungal species.[21][23] The antimicrobial activity of cinnamyl acetate (B1210297), a close analog, has also been reported.[24] It is plausible that this compound may exhibit similar antimicrobial properties.

Anti-inflammatory Activity

Cinnamic acid derivatives are known to possess anti-inflammatory effects, which are often attributed to their ability to modulate key inflammatory signaling pathways.[3][25][26][27][28] A critical pathway implicated in inflammation is the Nuclear Factor-kappa B (NF-κB) signaling cascade. Cinnamic acid derivatives have been shown to inhibit NF-κB activation by preventing the phosphorylation of its inhibitor, IκBα, thereby blocking the nuclear translocation of NF-κB and the subsequent transcription of pro-inflammatory genes.[25][26]

Anticancer Activity

Several studies have reported the cytotoxic effects of cinnamic acid esters and amides against various cancer cell lines.[29][30][31][32][33] The proposed mechanisms include the induction of cell cycle arrest and apoptosis. The tumor-selective cytotoxicity of some derivatives suggests potential for development as antineoplastic agents.[30]

Conclusion

This compound is a well-characterized fragrance and flavor compound. While direct research into its pharmacological properties is scarce, the extensive body of literature on related cinnamic acid derivatives suggests that it may possess interesting biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The potential for these compounds to modulate key signaling pathways, such as NF-κB, makes them worthy of further investigation in the context of drug discovery and development. The experimental protocols and data presented in this guide provide a solid foundation for researchers to undertake further studies on this compound and its potential therapeutic applications.

References

- 1. Page loading... [guidechem.com]

- 2. Antimicrobial Activity of Individual Volatile Compounds from Various Essential Oils - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aspire.apsu.edu [aspire.apsu.edu]

- 5. researchgate.net [researchgate.net]

- 6. odp.library.tamu.edu [odp.library.tamu.edu]

- 7. How To [chem.rochester.edu]

- 8. vlab.amrita.edu [vlab.amrita.edu]

- 9. vlab.amrita.edu [vlab.amrita.edu]

- 10. Purification [chem.rochester.edu]

- 11. Purification [chem.rochester.edu]

- 12. sciepub.com [sciepub.com]

- 13. Application of Molecular Spectroscopies for the Compositional Analysis of Short Chain Cinnamyl Ester Mixtures [pubs.sciepub.com]

- 14. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 15. This compound | 104-65-4 [chemicalbook.com]

- 16. benchchem.com [benchchem.com]

- 17. Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Non-Targeted Analysis Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Mass spectral fragmentation analyses of isotopically labelled hydroxy steroids using gas chromatography/electron ionization low-resolution mass spectrometry: A practical approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. d-nb.info [d-nb.info]

- 20. Fragment correlation mass spectrometry: Determining the structures of biopolymers in a complex mixture without isolating individual components - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Synthesis, characterization, and biological evaluation of novel cinnamic acid derivatives: cinnamoyl-metronidazole ester and cinnamoyl-memantine amide - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. Cinnamyl acetate - Wikipedia [en.wikipedia.org]

- 25. mdpi.com [mdpi.com]

- 26. benchchem.com [benchchem.com]

- 27. tandfonline.com [tandfonline.com]

- 28. Cinnamic Acid Derivatives as Potential Multifunctional Agents in Cosmetic Formulations Used for Supporting the Treatment of Selected Dermatoses - PMC [pmc.ncbi.nlm.nih.gov]

- 29. ar.iiarjournals.org [ar.iiarjournals.org]

- 30. Cinnamic acid derivatives induce cell cycle arrest in carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. pubs.aip.org [pubs.aip.org]

- 32. In vitro antiproliferative/cytotoxic activity on cancer cell lines of a cardanol and a cardol enriched from Thai Apis mellifera propolis - PMC [pmc.ncbi.nlm.nih.gov]

- 33. In vitro anti-breast cancer study of hybrid cinnamic acid derivatives bearing 2-thiohydantoin moiety - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Solubility of Cinnamyl Formate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of cinnamyl formate (B1220265) in various organic solvents. Due to a lack of extensive published quantitative data, this document synthesizes available qualitative and semi-quantitative information to offer a foundational understanding for laboratory and development applications. It also includes a generalized experimental protocol for determining solubility and a visual workflow to guide researchers in their own assessments.

Core Topic: Solubility Profile of Cinnamyl Formate

This compound is an ester known for its characteristic sweet, balsamic, and fruity aroma, leading to its use in the fragrance and flavor industries. Its solubility is a critical parameter for its application in various formulations, including perfumes, cosmetics, and potentially in pharmaceutical preparations where it might be used as a flavoring agent or part of a delivery system.

Data on Solubility

| Solvent | Qualitative Solubility | Citation |

| Alcohols | Soluble / Dissolves Well | [1][2][3] |

| Ethanol | Miscible | [4] |

| 80% Alcohol | 1 ml soluble in 2 ml | |

| Ether | Soluble / Miscible | [1][4] |

| Chloroform | Miscible | [4] |

| Oils | Soluble / Dissolves Well | [2][3] |

| Water | Insoluble / Slightly Soluble | [1] |

It is important to note that terms like "soluble" and "miscible" indicate a high degree of solubility, but for precise applications, experimental determination of quantitative solubility is recommended.

Experimental Protocol for Solubility Determination

The following is a generalized gravimetric method for determining the solubility of a compound like this compound in an organic solvent. This protocol is based on standard laboratory practices for solubility assessment.

Objective: To determine the concentration of a saturated solution of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Scintillation vials or small flasks with secure caps

-

Analytical balance (accurate to ±0.0001 g)

-

Temperature-controlled shaker or water bath

-

Micropipettes

-

Syringe filters (chemically compatible with the solvent)

-

Drying oven or vacuum desiccator

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a pre-weighed scintillation vial. The excess solid is necessary to ensure that a saturated equilibrium is reached.

-

Record the total mass of the vial and the added this compound.

-

Add a known volume or mass of the selected organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker or water bath set to the desired experimental temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) with continuous agitation. This ensures that the solvent is fully saturated with the solute.

-

-

Sample Collection and Filtration:

-

After equilibration, allow the vials to stand undisturbed at the experimental temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully draw a known volume of the supernatant (the clear, saturated solution) using a micropipette. To avoid disturbing the sediment, it is advisable to take the sample from the upper portion of the solution.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed, clean, and dry vial. This step is crucial to remove any undissolved microcrystals.

-

-

Solvent Evaporation:

-

Record the mass of the vial containing the filtered saturated solution.

-

Place the vial in a drying oven at a temperature below the boiling point of the solvent and the decomposition temperature of this compound. Alternatively, a vacuum desiccator can be used for more gentle drying.

-

Allow the solvent to evaporate completely, leaving behind the dissolved this compound as a residue.

-

-

Data Analysis:

-

Once the solvent is fully evaporated, weigh the vial containing the solid residue.

-

Calculate the mass of the dissolved this compound by subtracting the mass of the empty vial.

-

The solubility can then be expressed in various units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

-

Calculation:

Solubility ( g/100 mL) = (Mass of residue (g) / Volume of supernatant collected (mL)) * 100

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of this compound.

This guide serves as a starting point for researchers working with this compound. For applications requiring high precision, it is imperative to perform detailed quantitative solubility studies. The provided protocol and workflow offer a robust framework for such investigations.

References

Thermal Stability and Degradation of Cinnamyl Formate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinnamyl formate (B1220265), an organic ester known for its characteristic fruity, balsamic aroma, finds application in the fragrance and flavor industries. Its utility in formulations that may undergo thermal processing necessitates a thorough understanding of its thermal stability and degradation profile. This technical guide provides a comprehensive overview of the anticipated thermal behavior of cinnamyl formate, including its decomposition pathways and the analytical methodologies employed to characterize these processes. While direct experimental data for this compound is limited in published literature, this guide synthesizes information from analogous compounds, namely cinnamaldehyde (B126680) and formate salts, to project its degradation products and thermal stability parameters. Detailed experimental protocols for key analytical techniques such as Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) are provided to facilitate further research.

Introduction

This compound (C₁₀H₁₀O₂) is the ester of cinnamyl alcohol and formic acid. Its chemical structure, featuring a phenyl group, a carbon-carbon double bond, and a formate ester functional group, dictates its reactivity and thermal properties.[1] Understanding the thermal stability of this compound is crucial for its application in products that are subjected to elevated temperatures during manufacturing, storage, or use. Thermal degradation can lead to the loss of desired sensory properties and the formation of potentially undesirable or harmful byproducts. This guide aims to provide a detailed technical overview of the expected thermal degradation of this compound and the experimental approaches to its analysis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₀O₂ | [1] |

| Molecular Weight | 162.19 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [1][2] |

| Boiling Point | 250-254 °C | [3][4] |

| Density | 1.08 g/mL at 25 °C | [3][4] |

| Refractive Index | 1.553 at 20 °C | [3][4] |

| Solubility | Insoluble in water; soluble in organic solvents | [4] |

Thermal Stability Analysis

The thermal stability of this compound can be effectively evaluated using thermoanalytical techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[5][6] For this compound, TGA can determine the onset temperature of decomposition and the temperature at which the maximum rate of mass loss occurs.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[7][8] It can identify thermal events such as melting, boiling, and decomposition, and quantify the enthalpy changes associated with these processes.[9] For this compound, DSC can be used to determine its melting point (if applicable at lower temperatures) and the exothermic or endothermic nature of its decomposition.

Table 2: Thermal Decomposition Data for Compounds Related to this compound

| Compound | Analytical Method | Key Findings | Reference(s) |

| Sodium Formate | TG-MS | Two-step weight loss at 430 °C and 570 °C. | [10] |

| Cinnamaldehyde | Py-GC-MS | Decomposes at temperatures from 573 K to 1023 K. | [2][5] |

Degradation Products and Pathways

The thermal degradation of this compound is expected to proceed through the cleavage of its ester bond and reactions involving the cinnamyl and formate moieties. Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) is a powerful technique for identifying the volatile and semi-volatile products of thermal decomposition.[11][12]

Based on studies of analogous compounds, the expected degradation products of this compound are summarized in Table 3.

Table 3: Anticipated Thermal Degradation Products of this compound

| Potential Product | Originating Moiety | Rationale from Analogous Compounds | Reference(s) |

| Styrene | Cinnamyl | Identified as a major pyrolysis product of cinnamaldehyde. | [2][5] |

| Toluene | Cinnamyl | Identified as a pyrolysis product of cinnamaldehyde. | [2] |

| Benzaldehyde | Cinnamyl | Common oxidation product of 3-phenyl-2-propene compounds. | [9] |

| Cinnamic Acid | Cinnamyl | Oxidation product of cinnamaldehyde. | [9] |

| Carbon Monoxide (CO) | Formate | Decomposition product of sodium formate. | [10] |

| Carbon Dioxide (CO₂) | Formate | Decomposition product of sodium formate. | [10] |

| Hydrogen (H₂) | Formate | Decomposition product of sodium formate. | [10] |

Proposed Degradation Pathway

A plausible thermal degradation pathway for this compound is initiated by the homolytic cleavage of the ester bond. This would generate a cinnamyl radical and a formate radical. The subsequent reactions of these radicals would lead to the formation of the observed degradation products.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the thermal stability and degradation of this compound.

Thermogravimetric Analysis (TGA) Protocol

Protocol Details:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Pan: Alumina or platinum crucible.

-

Atmosphere: Nitrogen (or other inert gas) to prevent oxidation.

-

Heating Rate: A rate of 10 °C/min is standard, but multiple heating rates (e.g., 5, 10, 20 °C/min) can be used for kinetic studies.[13]

-

Data to Collect: Mass loss as a function of temperature, and the first derivative of the mass loss curve (DTG curve).

Differential Scanning Calorimetry (DSC) Protocol

Protocol Details:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Pan: Hermetically sealed aluminum pans to prevent volatilization before decomposition.

-

Atmosphere: Nitrogen or other inert gas.

-

Heating Rate: A rate of 10 °C/min is common.

-

Data to Collect: Heat flow as a function of temperature.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) Protocol

Protocol Details:

-

Instrument: A pyrolyzer coupled to a gas chromatograph-mass spectrometer.

-

Pyrolysis Temperature: A range of temperatures can be investigated (e.g., 400-800 °C) to understand the temperature-dependence of degradation.

-

GC Column: A non-polar or medium-polarity column (e.g., DB-5ms) is generally suitable for separating aromatic and aliphatic compounds.

-

MS Ionization: Electron ionization (EI) at 70 eV is standard.

-

Data to Collect: Total ion chromatogram (TIC) and mass spectra of individual peaks.

Kinetic Analysis of Thermal Degradation

The kinetics of thermal degradation can be studied by performing TGA experiments at multiple heating rates.[8][14] Isoconversional methods, such as the Flynn-Wall-Ozawa (FWO) or Kissinger-Akahira-Sunose (KAS) methods, can be used to determine the activation energy (Ea) of the decomposition process as a function of the extent of conversion.[6] This provides valuable information on the complexity of the degradation mechanism.

Conclusion